endo-BCN-PEG4-acid
Overview
Description
endo-BCN-PEG4-acid is a compound used extensively in click chemistry. It contains a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid group. The BCN group is known for its high reactivity with azide-tagged compounds or biomolecules, making it a valuable reagent in bioconjugation and other chemical biology applications. The polyethylene glycol (PEG) spacer in the compound enhances its solubility in aqueous media, which is beneficial for various biochemical reactions .
Scientific Research Applications
endo-BCN-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules, enabling the study of biological processes at the molecular level.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
Target of Action
The primary target of endo-BCN-PEG4-acid is the azide-tagged compound or biomolecule . The compound is designed to interact with these targets, which play a crucial role in various biological processes.
Mode of Action
This compound is a click chemistry reagent with a BCN group and a terminal carboxylic acid (CO2H) . The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group can react with azide-tagged compounds or biomolecules . This interaction results in the formation of a stable complex, which can then participate in further reactions or processes.
Biochemical Pathways
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This affects the protein degradation pathway, leading to downstream effects on various cellular processes.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its chemical properties. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the formation of a stable amide bond with primary amine groups and the reaction with azide-tagged compounds or biomolecules . This can lead to the selective degradation of target proteins when the compound is used as a PROTAC linker . The molecular and cellular effects of this action depend on the specific azide-tagged compound or biomolecule that the compound interacts with.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to react with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability may be influenced by the hydration level of the environment
Safety and Hazards
Future Directions
Endo-BCN-PEG4-acid is a promising compound in the field of drug delivery . Its ability to form stable amide bonds with primary amine groups and react with azide-tagged biomolecules makes it a valuable tool in the synthesis of PROTACs . This could lead to the development of new therapeutic strategies for various diseases.
Biochemical Analysis
Biochemical Properties
The BCN group in endo-BCN-PEG4-acid can react with azide-tagged biomolecules . This reaction is a key part of the biochemical interactions of this compound. Specific enzymes, proteins, and other biomolecules that interact with this compound are not mentioned in the available resources.
Molecular Mechanism
The molecular mechanism of this compound involves the reaction of the BCN group with azide-tagged biomolecules . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-BCN-PEG4-acid typically involves the following steps:
Formation of BCN Group: The BCN group is synthesized through a series of reactions starting from bicyclo[6.1.0]non-4-yn-9-ylmethanol. This involves oxidation and functionalization to introduce the desired reactive groups.
PEGylation: The BCN group is then linked to a polyethylene glycol (PEG) chain. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of stable amide bonds.
Introduction of Carboxylic Acid Group: The terminal carboxylic acid group is introduced through further functionalization of the PEG chain
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels.
Quality Control: Rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to ensure the consistency and quality of the final product
Chemical Reactions Analysis
Types of Reactions
endo-BCN-PEG4-acid undergoes several types of chemical reactions, including:
Click Reactions: The BCN group reacts with azide-tagged compounds through strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups in the presence of activators like EDC or N-hydroxysuccinimide (NHS) to form stable amide bonds
Common Reagents and Conditions
Reagents: Common reagents include EDC, NHS, DCC, and azide-tagged compounds.
Conditions: Reactions are typically carried out in aqueous media or organic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures
Major Products
Triazole Derivatives: Formed through SPAAC reactions.
Amide Derivatives: Formed through reactions with primary amines
Comparison with Similar Compounds
Similar Compounds
exo-BCN-PEG4-acid: Similar to endo-BCN-PEG4-acid but with a different stereochemistry.
BCN-PEG4-amine: Contains an amine group instead of a carboxylic acid group.
BCN-PEG4-NHS ester: Contains an NHS ester group for easier conjugation with amines .
Uniqueness
This compound is unique due to its:
High Reactivity: The BCN group exhibits high reactivity with azide-tagged compounds, making it highly efficient for click chemistry applications.
Hydrophilicity: The PEG spacer enhances solubility in aqueous media, which is advantageous for biological applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPSTLKSTPBGBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421932-54-8 | |
Record name | exo-BCN-PEG4-acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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